4,6-Dibromopyridazin-3-amine
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Overview
Description
4,6-Dibromopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3Br2N3. It is characterized by the presence of two bromine atoms at the 4th and 6th positions and an amine group at the 3rd position on a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridazin-3-amine typically involves the bromination of pyridazine derivatives. One common method is the bromination of 3-aminopyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromopyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 4,6-diaminopyridazine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), reflux.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Major Products:
Substitution: 4,6-Dimethoxypyridazin-3-amine.
Reduction: 4,6-Diaminopyridazine.
Oxidation: 4,6-Dibromopyridazin-3-nitrosoamine.
Scientific Research Applications
4,6-Dibromopyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,6-Dibromopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
3,6-Dibromopyridazine: Similar structure but lacks the amine group at the 3rd position.
4,6-Dichloropyridazin-3-amine: Chlorine atoms instead of bromine atoms at the 4th and 6th positions.
4,6-Dibromo-3-nitropyridazine: Nitro group instead of the amine group at the 3rd position.
Uniqueness: 4,6-Dibromopyridazin-3-amine is unique due to the presence of both bromine atoms and an amine group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dibromopyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKTTUTGHERSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673176 |
Source
|
Record name | 4,6-Dibromopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206487-35-5 |
Source
|
Record name | 4,6-Dibromopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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